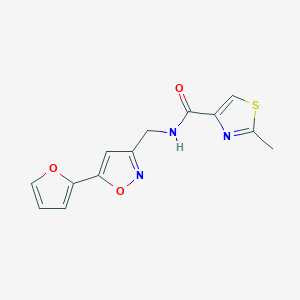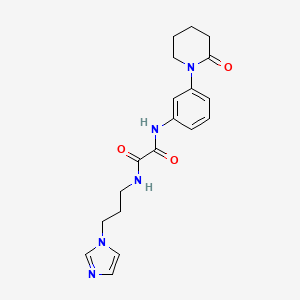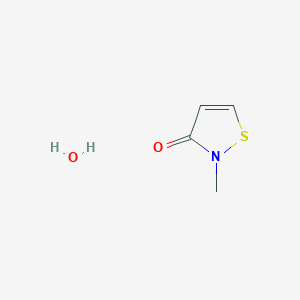
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide, also known as FIT-039, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Aplicaciones Científicas De Investigación
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. The compound has been studied extensively in preclinical models, and has shown promising results in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
Mecanismo De Acción
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide exerts its biological effects through the inhibition of the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is involved in a wide range of cellular processes, including cell growth, proliferation, and survival. By inhibiting this pathway, this compound is able to block the growth and proliferation of cancer cells, as well as reduce inflammation and viral replication.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit viral replication. Additionally, this compound has been shown to modulate the immune system, and has been studied for its potential use in the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and has been shown to possess a wide range of biological activities. Additionally, this compound has been studied extensively in preclinical models, and has shown promising results in the treatment of various diseases. However, there are also some limitations to the use of this compound in lab experiments. The compound has not yet been tested in clinical trials, and its safety and efficacy in humans is not yet fully understood.
Direcciones Futuras
There are several future directions for research on N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide. One area of research is the development of new synthetic methods for the compound, with the goal of improving its yield and purity. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans, and to determine its potential use in the treatment of various diseases. Finally, there is a need for further research on the mechanism of action of this compound, with the goal of identifying new targets for therapeutic intervention.
Métodos De Síntesis
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide is synthesized through a multi-step process that involves the reaction of furan-2-carboxylic acid with hydroxylamine hydrochloride to form furan-2-carboxylic acid hydroxamic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 5-(2-bromoacetyl)furan to form the key intermediate, 5-(furan-2-yl)isoxazol-3-ylmethyl chloride. This intermediate is then reacted with 2-methylthiazole-4-carboxamide in the presence of a base to form this compound.
Propiedades
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-methyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-8-15-10(7-20-8)13(17)14-6-9-5-12(19-16-9)11-3-2-4-18-11/h2-5,7H,6H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMSQJJAIQKCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2701779.png)

![3-Bromo-4-{[(4-chlorophenyl)carbonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2701782.png)

![3-(2-fluorophenyl)-7-((1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701786.png)


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2701791.png)
![3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2701793.png)


![1-[(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2701799.png)
